3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine
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Overview
Description
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is a complex heterocyclic compound that features a pyridazine core substituted with pyridinyl and piperazinyl groups. This compound is of significant interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine typically involves multi-step reactions starting from commercially available precursors. One common approach involves the formation of the pyridazine core followed by the introduction of the pyridinyl and piperazinyl substituents. Key steps may include:
Formation of the Pyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Substitution Reactions: Introduction of the pyridinyl and piperazinyl groups can be carried out using nucleophilic substitution reactions, often facilitated by catalysts and specific reaction conditions to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the pyridazine core or the attached groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized compounds with potential biological activities.
Scientific Research Applications
3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biological Studies: It is used as a tool compound to study biological pathways and molecular targets, providing insights into disease mechanisms and potential therapeutic interventions.
Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules, aiding in the discovery of new drug targets.
Industrial Applications: It may be utilized in the development of new materials, agrochemicals, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, or it may modulate receptor activity by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives with varying substituents, such as:
- 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
- 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine
- 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-5-yl)pyridazine
Uniqueness
The uniqueness of 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine lies in its specific substitution pattern, which may confer distinct pharmacological properties and biological activities compared to other pyridazine derivatives. This unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN7/c18-14-11-20-17(21-12-14)25-9-7-24(8-10-25)16-2-1-15(22-23-16)13-3-5-19-6-4-13/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLXVALKBHBAJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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